molecular formula C11H7BrN4 B8644301 3-(3-bromophenyl)triazolo[4,5-b]pyridine

3-(3-bromophenyl)triazolo[4,5-b]pyridine

Cat. No.: B8644301
M. Wt: 275.10 g/mol
InChI Key: DTGSBUQMSAYKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromophenyl)triazolo[4,5-b]pyridine is a heterocyclic compound featuring a triazolopyridine core fused with a brominated phenyl substituent at position 2. The triazolopyridine scaffold is an isostere of purine, enabling diverse bioactivities such as anticonvulsant, antifungal, and adenosine receptor modulation . Its synthesis typically involves cyanoacetylation reactions of 5-amino-1,2,3-triazoles followed by cyclization under microwave irradiation or zeolite-catalyzed conditions .

Properties

Molecular Formula

C11H7BrN4

Molecular Weight

275.10 g/mol

IUPAC Name

3-(3-bromophenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C11H7BrN4/c12-8-3-1-4-9(7-8)16-11-10(14-15-16)5-2-6-13-11/h1-7H

InChI Key

DTGSBUQMSAYKFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C3=C(C=CC=N3)N=N2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Substituents on the triazolo[4,5-b]pyridine core significantly influence pharmacological and physicochemical properties:

Compound Substituent(s) Key Bioactivity/Property Reference
3-(3-Bromophenyl) derivative 3-Bromophenyl Enhanced binding affinity in glycoprotein D (gD) inhibition
3-(2-Methoxyphenyl) derivative 2-Methoxyphenyl Moderate logP (2.0); potential CNS activity
3-(1,3-Benzodioxol-5-yl) derivative Benzodioxol group High complexity (263); herbicidal applications
6-Bromo-3,7-dimethyl derivative Br at C6; CH₃ at C3 and C7 Increased molecular weight (322.59); antiviral potential

Key Findings :

  • Electron-withdrawing groups (e.g., bromine) improve target binding in HSV-1 glycoprotein D (gD) inhibition compared to electron-donating groups like methoxy .
  • Benzodioxol substituents increase molecular complexity and hydrophobic parameters (XlogP = 2), favoring membrane penetration .

Isomeric and Core Structure Variations

Triazolopyridines exhibit bioactivity variations based on ring fusion positions:

Compound Type Core Structure Key Differences Reference
Triazolo[4,5-b]pyridine Fusion at positions 4,5-b Superior gD binding vs. triazolo-naphthyridines
Triazolo[4,5-c]pyridine Fusion at positions 4,5-c Depressant and cardiovascular effects
Imidazo[4,5-b]pyridine (PhIP) Imidazole-pyridine fusion Mutagenic (Ames test); foodborne carcinogen

Key Findings :

  • Triazolo[4,5-b]pyridine derivatives show stronger binding to HSV-1 gD compared to tricyclic triazolo-naphthyridines due to optimal steric compatibility .
  • PhIP (imidazo[4,5-b]pyridine) highlights the divergent effects of core structure: while triazolopyridines are therapeutic, imidazopyridines can be carcinogenic .

Key Findings :

  • Microwave methods achieve rapid cyclization with high yields, ideal for brominated derivatives .
  • Zeolite catalysis offers a greener alternative for functionalized triazolopyridines .

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